molecular formula C6H6O3 B1213518 Acrylic anhydride CAS No. 2051-76-5

Acrylic anhydride

Cat. No. B1213518
CAS RN: 2051-76-5
M. Wt: 126.11 g/mol
InChI Key: ARJOQCYCJMAIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Polymer Synthesis : Acrylic anhydride has been synthesized through polymerization processes. For instance, poly (maleic anhydride-co-acrylate sodium) was synthesized by polymerizing polyacrylic acid and maleic anhydride, exploring the effects of monomer ratio, initiator quantity, reaction temperature, and time on the product's properties (Yang Jing, 1999).

  • Biobased Synthesis : A biobased route starting from biomass-derived furfural towards monomers like maleic anhydride and acrylic acid has been developed, implementing environmentally benign reactions (Angewandte Chemie, 2021).

Molecular Structure Analysis

Acrylic anhydride's structure allows it to participate in various chemical reactions, forming copolymers and other derivatives with unique properties. The molecular structure is analyzed through spectroscopic methods like FTIR.

Chemical Reactions and Properties

  • Reactivity with Other Compounds : Acrylic anhydride reacts with compounds like fatty alcohols, forming anhydride copolymers with applications in tribology (S. Khalkar et al., 2013).

  • Synthesis of Derivatives : It's used in the synthesis of various chemical derivatives, such as 4-acylpyrrole-2-carboxylic esters and dipyrryl ketones, via a phosphoric acid-catalyzed mixed anhydride system (Cory S. Beshara & A. Thompson, 2005).

Physical Properties Analysis

The physical properties of acrylic anhydride, such as solubility, melting point, and boiling point, are critical for its application in various chemical processes. These properties are usually determined using techniques like differential scanning calorimetry (DSC).

Chemical Properties Analysis

  • Copolymerization : Acrylic anhydride is used in the copolymerization with other monomers like styrene and maleic anhydride, influencing the chemical and physical properties of the resulting polymers (Journal of Zhejiang Sci-Tech University, 2011).

  • Functional Groups Reactivity : Its reactivity with functional groups, such as hydroxyl groups, is exploited in creating specialized polymers and resins with specific characteristics.

Scientific Research Applications

Polymer Synthesis and Properties

Acrylic anhydride has been utilized in the synthesis of various polymers. For example, Khalkar, Bhowmick, and Pratap (2013) synthesized anhydride copolymers from acrylic acid and fatty alcohols, which were effective as viscosity index improvers and showed antiwear and extreme pressure properties in lubricants (Khalkar, Bhowmick, & Pratap, 2013). Similarly, Akintayo and Adebowale (2004) modified Albizia benth medium oil alkyd with acid functional acrylic copolymers containing maleic anhydride, resulting in improved drying, flexibility, and chemical resistance (Akintayo & Adebowale, 2004).

Thermal Stability and Degradation

McNeill and Sadeghi (1990) studied the thermal degradation of poly(acrylic acid), finding that the polymer yields water and carbon dioxide as major products, with anhydride ring structures developing in the chain as a result of dehydration (McNeill & Sadeghi, 1990).

Photografting Applications

Deng and Yang (2001) explored the self-initiating performance of maleic anhydride in surface photografting polymerization, demonstrating its effectiveness in photografting onto low-density polyethylene films without a photoinitiator (Deng & Yang, 2001). Guo, Finne‐Wistrand, and Albertsson (2012) used acrylic acid and maleic anhydride in covalent surface functionalization of polyester films to increase hydrophilicity and introduce electroactivity (Guo, Finne‐Wistrand, & Albertsson, 2012).

Dispersing Agent Synthesis

Rong-peng Wang (2009) synthesized a chelate dispersing agent using acrylic acid and maleic anhydride, which showed powerful chelating power of Ca2+ and good dispersivity (Wang Rong-peng, 2009).

Application in Imaging and Material Science

Houlihan et al. (1997) prepared novel cycloolefin−maleic anhydride copolymers evaluated for 193 nm imaging applications, demonstrating their potential in high-resolution imaging due to their aqueous base solubility and UV transparency (Houlihan, Wallow, Nalamasu, & Reichmanis, 1997).

Biobased Synthesis

Hermens, Jensma, and Feringa (2021) presented a biobased synthesis route from biomass-derived furfural towards maleic anhydride and acrylic acid, integrating environmentally benign reactions and offering a sustainable alternative for accessing key monomers (Hermens, Jensma, & Feringa, 2021).

Safety And Hazards

Acrylic anhydride is a corrosive material and is water-reactive. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future of Acrylic anhydride lies in the development of greener processes and renewable feedstock materials. A challenge is to access platform monomers from biomass resources while integrating the principles of green chemistry in their chemical synthesis .

properties

IUPAC Name

prop-2-enoyl prop-2-enoate
Source PubChem
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InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25301-00-2
Record name 2-Propenoic acid, anhydride, homopolymer
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DSSTOX Substance ID

DTXSID70942685
Record name Prop-2-enoic anhydride
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Molecular Weight

126.11 g/mol
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Product Name

Acrylic anhydride

CAS RN

2051-76-5, 61932-59-0
Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name Acrylic anhydride
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Record name ACRYLIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

Acrylic anhydride was synthesized in 70-80% yield as in the following example. Acryloyl chloride (2.7 g, 30 mmol) was added dropwise over 5 min to an ice-cooled solution of acrylic acid (2.0 g, 30 mmol) and triethylamine (2.8 g, 30 mmol) in THF (50 mL), and the solution was stirred at room temperature for 16 h. The NH4+Cl− precipitate was collected in a fritted glass filter, and the solvent was then removed from the filtrate by rotary evaporation. The residue was dissolved in CH2Cl2 (25 mL), washed twice with dilute aq. NaHCO3 (50 mL each) and once with satd. NaCl aq. soln. (50 mL), and dried over anhy. Na2SO4. After filtration and removing the solvent by rotary evaporation, 2.8 g (80%) of acrylic anhydride was obtained as a light yellow liquid. It was used without further purification. 1H NMR (CDCl3, 77.23 ppm): 6.04 (m, ═CH trans to CO2), 6.14 (m, ═CH gem to CO2), 6.50 (d, ═CH cis to CO2). 13C NMR (CDCl3/DMSO-d6): 127.4 (═CH), 134.7 (′CH2), 161.2 (C═O).
Quantity
2.7 g
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reactant
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[Compound]
Name
ice
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0 (± 1) mol
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2 g
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reactant
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2.8 g
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Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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Synthesis routes and methods III

Procedure details

In this example, the mole ratio between acrylic acid and acetic anhydride is equal to 1.5. The reaction mixture is subjected to stirring and, throughout the reaction which lasts for 5 hours, the acetic acid is drawn off under a pressure of 100 mmHg, the temperature being 85° C. at the beginning of the reaction and 95° C. at the end of the reaction. In addition, during the reaction and during the distillation, 500 ppm of copper sulphate and 500 ppm of phenothiazine are gradually introduced into the top of the distillation column. After the reaction, distillation is performed. There are distilled, as a first fraction, unreacted acetic anhydride and acrylic acid, acrylic acetic mixed anhydride as well as a little acrylic anhydride, under 200 mmHg at a temperature of 57° to 76° C. under 20 mmHg. This fraction represents 140 parts by weight. The acrylic anhydride is then distilled at 76° C. under 20 mmHg. 250 parts by weight of acrylic anhydride are collected. The yield is 75%.
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Yield
75%

Synthesis routes and methods IV

Procedure details

Acrylic acid (1.47 g, 0.02 mole), diisopropenyl ether (0.99 g, 0.01 mole) and oxalic acid (0.008 g, 8.9×10-5 moles) were mixed in a nitrogen-filled 10-ml volumetric flask. A 30-μl aliquot of this mixture was transferred to a nuclear magnetic resonance tube, mixed with CDCl3 (0.5 ml), methylene chloride (10 μ) and tetramethylsilane. After 24.5 hours, the sample in the nuclear magnetic resonance tube showed that the reaction was almost complete as the acid was nearly consumed. The amount of acrylic anhydride produced was 1.5:1 to that of the 2,2-propane diacrylate. Conversely the mixture in the original volumetric flask had a much lower conversion of reactants to products and almost no anhydride. After 14 days, the amount of acrylic anhydride in the nuclear magnetic resonance tube increased while that in the volumetric flask did not. The ratio of acrylic anhydride to 2,2-propane diacrylate was 3.3:1.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
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Quantity
0.008 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Moreover, in the case of benzoyl chloride, the resulting mixed anhydride is more reactive than benzoyl chloride. Thus, the carboxylate ion of acrylic acid preferentially reacts with the mixed anhydride to give acrylic anhydride and the benzoate ion, which subsequently reacts with unreacted benzoyl chloride to give benzoic anhydride, according to reaction scheme I.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
carboxylate
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reactant
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Name
anhydride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acrylic anhydride
Reactant of Route 2
Reactant of Route 2
Acrylic anhydride
Reactant of Route 3
Acrylic anhydride
Reactant of Route 4
Acrylic anhydride
Reactant of Route 5
Acrylic anhydride
Reactant of Route 6
Acrylic anhydride

Citations

For This Compound
1,000
Citations
J Mercier, G Smets - Journal of Polymer Science Part A …, 1963 - Wiley Online Library
… The structure of the cyclopolymen of acrylic anhydride has been examined by infrared … Crawshaw and Butler' have suggested that the polymerization of acrylic anhydride results from …
Number of citations: 60 onlinelibrary.wiley.com
J Mercier, G Smets - Journal of Polymer Science, 1962 - Wiley Online Library
… measured during the polymerization of an acrylic anhydride solution in cyclohexanone ([MI … the abnormal kinetics of polymerization of acrylic anhydride, especially its dependence on …
Number of citations: 30 onlinelibrary.wiley.com
D Takeuchi, T Iwasawa, K Osakada - Macromolecules, 2018 - ACS Publications
… Copolymerization of olefins with acrylic anhydride, which … copolymerization of ethylene with acrylic anhydride to give the … of ethylene with acrylic anhydride catalyzed by the dipalladium …
Number of citations: 22 pubs.acs.org
JF Jones - Journal of Polymer Science, 1958 - Wiley Online Library
… are the first to recognize that acrylic anhydride, a monomer … Acrylic anhydride is an excellent example of a monomer of type (I) in which the polar group X is carbonyl. Acrylic anhydride, …
Number of citations: 19 onlinelibrary.wiley.com
Y Ma, J Ma, J Chai, Z Liu, G Ding, G Xu… - … applied materials & …, 2017 - ACS Publications
… we propose to combine acrylic anhydride and methyl methacrylate … In this work, cross-linking poly(acrylic anhydride-2-methyl-acrylic … effect of acrylic anhydride and methyl methacrylate. …
Number of citations: 62 pubs.acs.org
JCH Hwa, WA Fleming, L Miller - Journal of Polymer Science …, 1964 - Wiley Online Library
… P2 Acrylic anhydride and methacrylic anhydride were early examples of such monomer^.^-^ The polymers obtained by freeradical polymerization were soluble in certain polar organic …
Number of citations: 30 onlinelibrary.wiley.com
A Crawshaw, GB Butler - Journal of the American Chemical …, 1958 - ACS Publications
… Acrylic anhydride has been polymerized in solution to afford a series … Acrylic anhydride is particularly suited to undergo this type of … Polyacrylic anhydride having the proposed poly-3(5)…
Number of citations: 90 pubs.acs.org
G Smets, P Hous, N Deval - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… This ratio is 0.022 l./mole, compared to 0.17 l./mole for acrylic anhydride. From a plot of the reciprocal of the degree of cyclization against the monomer concentration the values of the …
Number of citations: 47 onlinelibrary.wiley.com
JPJ Higgins, KE Weale - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
The effect of pressures up to 4000 atm on the free‐radical cyclopolymerization of acrylic anhydride in solution has been investigated. Both the molecular weight and degre of cyclization …
Number of citations: 11 onlinelibrary.wiley.com
H Hiraoka - Macromolecules, 1976 - ACS Publications
… 1.3 a Poly(acrylic anhydride): as an average of three experiments, the absorbed light was … This different behavior of poly(acrylic anhydride) is probably due to the high reactivity of …
Number of citations: 14 pubs.acs.org

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